Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester linked to a thiane ring, which is a sulfur-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl 4-oxothiane-3-carboxylate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:
4-aminobenzoic acid+ethyl 4-oxothiane-3-carboxylateH2SO4ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as analgesic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological targets. The thiane ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the thiane ring.
Ethyl 4-aminobenzoate: Similar structure but without the thiane ring and carbonyl group.
Uniqueness
Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17NO4S |
---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18) |
InChI-Schlüssel |
BUCOCAMLFMNQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.